molecular formula C22H17F2N3O3S2 B2538319 N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252899-16-3

N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2538319
CAS No.: 1252899-16-3
M. Wt: 473.51
InChI Key: VVTQKYBLPHQFMT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a thieno[3,2-d]pyrimidine core substituted with a difluorophenyl group and a methoxyphenyl moiety. The molecular formula is C16H16F2N2O2SC_{16}H_{16}F_2N_2O_2S, with a molecular weight of approximately 346.37 g/mol.

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's activity is attributed to its ability to interfere with key signaling pathways involved in cell division and survival.
  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Targeting Kinases : Preliminary data suggest that it may inhibit specific kinases involved in tumor growth, although further studies are needed to elucidate these interactions fully.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MCF-7 (Breast Cancer)5.0Inhibition of proliferation
Study 2A549 (Lung Cancer)7.5Induction of apoptosis
Study 3HeLa (Cervical Cancer)6.0Kinase inhibition

Case Studies

  • Case Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound effectively inhibits cell growth at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
  • A549 Cell Line Analysis : Another study focused on A549 lung cancer cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays. The IC50 value was determined to be 7.5 µM.

Research Findings

Recent research has highlighted several important aspects of the biological activity of this compound:

  • Cytotoxicity Profile : The cytotoxicity against different cancer cell lines indicates that the compound's structural components play a crucial role in its efficacy.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[3,2-d]pyrimidine ring significantly affect biological activity. For instance, maintaining the difluorophenyl group is critical for retaining cytotoxic effects against tumor cells .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-15-4-2-3-13(9-15)11-27-21(29)20-18(7-8-31-20)26-22(27)32-12-19(28)25-17-6-5-14(23)10-16(17)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQKYBLPHQFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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